Perfluorooctene-2
Overview
Description
Perfluorooctene-2 is a perfluorinated compound with the molecular formula C8F16 and a molecular weight of 400.06 g/mol. It is characterized by its unique physical and chemical properties, which make it highly valuable in various industrial applications. This compound is part of the broader class of perfluorinated compounds, known for their exceptional thermal stability, chemical resistance, and hydrophobic and oleophobic properties .
Mechanism of Action
Target of Action
Perfluorooctene-2, similar to Perfluorohexyloctane, is believed to mediate its actions in the lipid layer and meibomian glands . These are the primary targets of the compound. The lipid layer and meibomian glands play a crucial role in maintaining the stability of the tear film on the ocular surface .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction with its targets results in an increase in tear film stability and a reduction in dry eye symptoms .
Biochemical Pathways
It is known that the compound interacts with the lipid layer of the tear film, which is part of the complex biochemical system that maintains eye health
Pharmacokinetics
Given its use in ophthalmic applications, it is likely that the compound has properties that allow for effective bioavailability in the ocular environment .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms of dry eye disease. It achieves this by increasing tear film breakup time and lipid layer thickness . This leads to a reduction in the evaporation of the aqueous phase of the tears, thereby reducing dryness and associated discomfort .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctene-2 can be synthesized through several synthetic routes. One common method involves the reaction of perfluorooctyl iodide with a suitable base under specific conditions. Another method includes the use of bis(acetylacetonate)oxovanadium and dihydrogen peroxide as reagents . The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctene-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under controlled temperature and pressure.
Reduction: Sodium borohydride, in an appropriate solvent.
Substitution: Halogenating agents, under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated alcohols, while substitution reactions may produce various perfluorinated derivatives .
Scientific Research Applications
Perfluorooctene-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its unique hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar stability and resistance properties.
Perfluorooctane sulfonate (PFOS): Another perfluorinated compound known for its use in industrial applications.
Perfluorohexyloctane: A semifluorinated alkane used in ophthalmology
Uniqueness: Perfluorooctene-2 is unique due to its specific molecular structure, which provides a balance of hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring high chemical resistance and stability. Its ability to undergo various chemical reactions also adds to its versatility compared to other similar compounds .
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(2(10)4(13,14)15)3(11,12)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFMLVTZCWFSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895382 | |
Record name | Perfluoro-2-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65500-50-7 | |
Record name | Perfluoro-2-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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